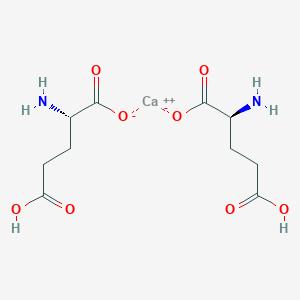
Calcium diglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium diglutamate, also known as CDG or calcium biglutamate, is a compound with the formula Ca(C5H8NO4)2. It is a calcium acid salt of glutamic acid. CDG is a flavor enhancer (E number E623), and is the calcium analog of monosodium glutamate (MSG). Because the glutamate is the actual flavor-enhancer, CDG has the same flavor-enhancing properties as MSG but without the increased sodium content .
Synthesis Analysis
Calcium diglutamate can be prepared by reacting calcium carbonate with two molar equivalents of glutamic acid. The reaction is as follows: CaCO3 + 2 HOOC(CH2)2CH(NH2)COOH → Ca(OOC(CH2)2CH(NH3)COO)2 + H2O + CO2 .Molecular Structure Analysis
The molecular structure of calcium diglutamate consists of a calcium ion (Ca2+) and two glutamate anions (C5H8NO4-). The molecular weight of calcium diglutamate is 332.322 g/mol .Chemical Reactions Analysis
Calcium diglutamate can be used to prepare other glutamates through metathesis with a soluble sulfate, carbonate, or hydroxide salt. For example, manganese (II) di-L-glutamate can be prepared through metathesis with manganese (II) sulphate .Physical And Chemical Properties Analysis
Calcium diglutamate is a white to off-white powder or granules and is odorless. It has a chemical formula of C10H16CaN2O8 and a molar mass of 332.322 g/mol .Wissenschaftliche Forschungsanwendungen
Food Additive and Flavor Enhancer
Calcium diglutamate (CDG) is a novel and safe food additive. It serves as a salt substitute, enhancing food flavor while also providing calcium to the body. Its use in soups and sausages demonstrates its potential to significantly reduce sodium content without compromising flavor, marking it as a promising ingredient in low-salt food production (Han Fu-jiao, 2008).
Role in Neuronal Calcium Signaling
Calcium diglutamate may influence neuronal calcium signaling. Studies on rat hippocampal neurons show that glutamate, a component of CDG, causes a sustained increase in nuclear calcium concentration, which is crucial for cellular signaling processes (E. Korkotian & M. Segal, 1996). Moreover, glutamate-induced neuron death involves mitochondrial calcium uptake, indicating that calcium dynamics are critical in neuronal survival and death processes (A. Stout et al., 1998).
Calcium Dynamics in Neurodevelopmental Toxicity
Calcium signaling, particularly through NMDA-type glutamate receptors, plays a significant role in the developmental neural toxicity. Monitoring calcium influx and changes in receptor subtype expression can provide insights into neurotoxicity mechanisms, especially concerning exposure to certain anesthetic agents (Cheng Wang, 2013).
Implications in Astrocyte Function
Glutamate, a component of CDG, modulates intracellular calcium in astrocytes, implicating CDG in glial cell functioning. This modulation through NMDA and AMPA receptors contributes to complex astrocytic signaling pathways (Bo Hu et al., 2004).
Neuropharmacology and Therapeutic Applications
Metabotropic glutamate receptors, which could be influenced by CDG, are under study for treating various disorders like Fragile-X syndrome, schizophrenia, and chronic pain. These receptors play a crucial role in neurotransmitter release and synaptic action, suggesting potential therapeutic applications of CDG in neuropsychiatric conditions (F. Nicoletti et al., 2011).
Zukünftige Richtungen
The market for calcium diglutamate is expected to grow at a CAGR of 3.40% from 2023 to 2033, increasing from US$ 501.8 million in 2023 to US$ 701.1 million by 2033 . This growth is driven by the rising demand for convenience foods, increasing health consciousness, and the growing food and beverage industry .
Eigenschaften
CAS-Nummer |
5996-22-5 |
|---|---|
Produktname |
Calcium diglutamate |
Molekularformel |
C10H16CaN2O8 |
Molekulargewicht |
332.32 g/mol |
IUPAC-Name |
calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C5H9NO4.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI-Schlüssel |
UMVAYAXXQSFULN-QHTZZOMLSA-L |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.[Ca+2] |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Calcium diglutamate; Calcium di-L-glutamate; Glutamic acid, calcium salt (2:1), L-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



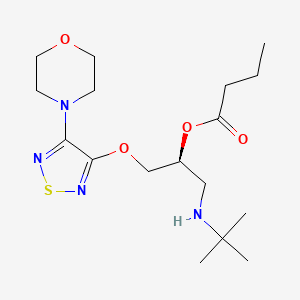
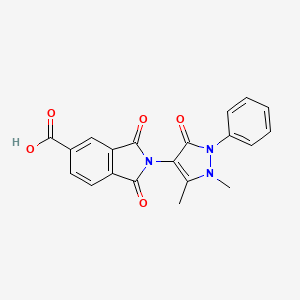
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
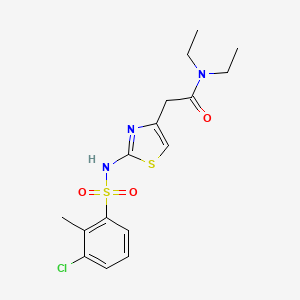
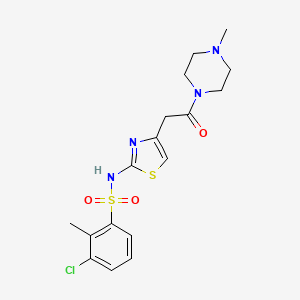
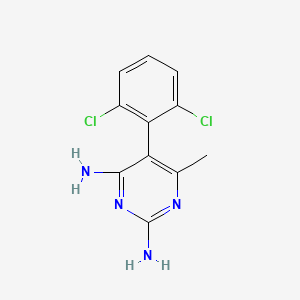
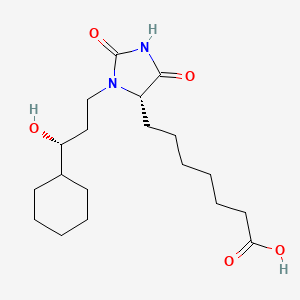
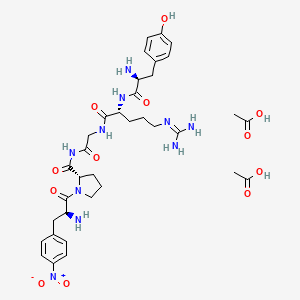
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
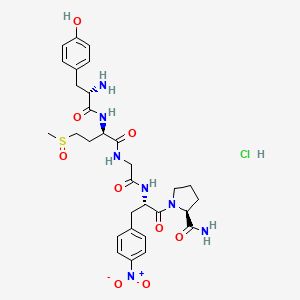
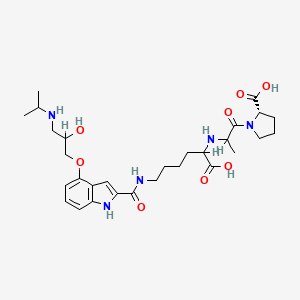
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)